Raddeanin A

Übersicht

Beschreibung

Raddeanin A is a natural triterpenoid compound isolated from the plant Anemone raddeana Regel. This compound has gained significant attention due to its potent biological activities, particularly its anticancer properties. This compound is known for its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Chemie: Raddeanin A dient als wertvolle Verbindung zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Triterpenoiden.

Biologie: Es wird verwendet, um die Mechanismen der Apoptose und der Zellzyklusregulation in Krebszellen zu untersuchen.

Medizin: this compound hat in präklinischen Modellen vielversprechende Antikrebswirkungen gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Apoptoseinduktion: this compound induziert Apoptose durch Modulation der Expression von Bcl-2-Familienproteinen, Aktivierung von Caspasen und Förderung der Freisetzung von Cytochrom c aus Mitochondrien.

Zellzyklusarretierung: Es hemmt den Zellzyklusfortschritt durch Herunterregulierung von Cyclinen und Cyclin-abhängigen Kinasen.

Hemmung der Metastasierung: this compound unterdrückt die Metastasierung durch Hemmung der Epithel-mesenchymalen Transition und Reduktion der Expression von Matrixmetalloproteinasen.

Signalwege: Die Verbindung beeinflusst verschiedene Signalwege, darunter die PI3K/Akt-, Wnt/β-Catenin- und NF-κB-Pfade

Wirkmechanismus

Target of Action

Raddeanin A, an oleanane class triterpenoid saponin isolated from Anemone raddeana Regel , has been found to directly bind to Transactive Responsive DNA-Binding Protein 43 (TDP-43) . TDP-43 is a protein that regulates gene expression and has been implicated in various diseases, including cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NLRP3-mediated inflammation pathway and suppresses the Wnt/β-catenin pathway-mediated apoptosis . Additionally, it can downregulate the activity of the PI3K/AKT/mTOR pathway , which is known to play a crucial role in cell survival, growth, and proliferation.

Pharmacokinetics

Following oral administration, this compound was found in low concentrations in the heart, liver, spleen, lung, kidney, and plasma of mice . The majority of this compound was distributed in the intestinal tract, particularly in the colon and caecum . This suggests that this compound may have a high oral bioavailability and a preference for distribution in the gastrointestinal tract.

Result of Action

This compound has shown potent antitumor effects. It induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines . It also enhances mitochondrial DNA-cGAS/STING Axis-Mediated Antitumor Immunity . In Alzheimer’s disease, it has been found to improve pathological and cognitive deficits by targeting β-amyloidosis .

Action Environment

The action of this compound can be influenced by the environment in which it is present. For example, in the context of Alzheimer’s disease, this compound was found to inhibit inflammation and apoptosis, thus improving blood-retinal barrier function in AD-related retinopathy . .

Biochemische Analyse

Biochemical Properties

Raddeanin A interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the Wnt co-receptor LRP6 and phosphorylate GSK-3β, an activator of downstream target genes c-Myc and Cyclin D1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to improve pathological and cognitive deficits in a mouse model of Alzheimer’s disease by targeting β-amyloidosis . It also inhibits inflammation and apoptosis, thereby improving blood-retinal barrier (BRB) function in Alzheimer’s disease-related retinopathy .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly binds to transactive responsive DNA-binding protein 43 (TDP-43) and induces TDP-43 localization to mitochondria and mtDNA leakage, leading to cyclic GMP-AMP synthase/stimulator of interferon gene-dependent upregulation of nuclear factor κB and type I interferon signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Raddeanin A can be synthesized through a series of glycosylation reactions starting from oleanolic acid. The synthesis involves stepwise glycosylation using arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate as donors. The chemical structure of this compound is confirmed through various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the rhizomes of Anemone raddeana Regel. The extraction process includes drying the rhizomes, followed by solvent extraction using alcohol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Raddeanin A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine biologischen Eigenschaften verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, jedes mit unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Raddeanin A ist unter den Triterpenoiden einzigartig aufgrund seiner starken Antikrebsaktivitäten und seiner vielseitigen Wirkmechanismen. Ähnliche Verbindungen umfassen:

Oleanolsäure: Ein Vorläufer bei der Synthese von this compound, bekannt für seine leberschützende und entzündungshemmende Wirkung.

Betulinsäure: Ein weiteres Triterpenoid mit Antikrebs- und Anti-HIV-Aktivitäten.

Ginsenoside: Triterpenoid-Saponine, die in Ginseng vorkommen, bekannt für ihre adaptogenen und Antikrebswirkungen

This compound sticht aufgrund seiner Fähigkeit hervor, mehrere Pfade anzusprechen, und seines Potenzials für den Einsatz in Kombinationstherapien, um die Wirksamkeit bestehender Behandlungen zu verbessern.

Biologische Aktivität

Raddeanin A (RA) is a natural triterpenoid saponin derived from the plant Anemone raddeana Regel, recognized for its diverse biological activities, particularly its anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

-

Induction of Apoptosis : RA has been shown to trigger apoptosis in various cancer cell lines, including colorectal, breast, gastric, and liver cancers. The apoptotic process involves the modulation of key proteins:

- Bcl-2 Family Proteins : RA downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), leading to cytochrome c release and activation of caspases (caspase-3, -8, and -9) .

- Cell Cycle Regulation : RA induces cell cycle arrest at the G0/G1 phase by affecting cyclins (such as cyclin D1 and E) and cyclin-dependent kinases (CDKs) .

- Inhibition of Cell Proliferation : Studies indicate that RA effectively inhibits the proliferation of cancer cells through various signaling pathways:

- Autophagy Induction : RA promotes autophagy in cancer cells, which can contribute to its anti-cancer effects by removing damaged organelles and proteins .

- Anti-inflammatory Effects : RA has demonstrated anti-inflammatory properties that may further enhance its therapeutic potential against tumors .

In Vitro Findings

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Colorectal Cancer (HCT116) : RA significantly inhibited cell growth and induced apoptosis in HCT116 cells. The MTT assay revealed a concentration-dependent reduction in cell viability .

- Breast Cancer (MDA-MB-231) : RA suppressed osteoclast formation and bone resorption while inducing apoptosis in breast cancer cells .

- Gastric Cancer (SGC-7901) : RA inhibited invasion and promoted autophagy and apoptosis in gastric cancer cells .

In Vivo Findings

In vivo studies using animal models have corroborated the in vitro findings:

- Tumor Xenograft Models : RA significantly inhibited tumor growth in HCT116 xenograft models, with histological analysis revealing increased apoptosis in tumor tissues .

- Breast Cancer Models : In models of breast cancer-induced osteolysis, RA demonstrated protective effects against bone loss and reduced tumor-associated osteoclast activity .

Case Studies

Several case studies highlight this compound's potential as an anticancer agent:

- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutic agents like 5-fluorouracil enhances therapeutic efficacy against bile duct cancer by overcoming drug resistance .

- Immunotherapy Enhancement : Recent findings suggest that RA can enhance immune responses against tumors by activating dendritic cells and promoting T-cell activation, indicating its potential role in immunotherapy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Apoptosis Induction | Triggers apoptotic pathways via Bcl-2 family modulation |

| Cell Cycle Arrest | Induces G0/G1 phase arrest through cyclin/CDK inhibition |

| Proliferation Inhibition | Suppresses cell growth via PI3K/Akt and Wnt/β-catenin pathway modulation |

| Autophagy Induction | Promotes autophagy as a mechanism to combat tumor growth |

| Anti-inflammatory Effects | Reduces inflammation that may contribute to tumor progression |

Eigenschaften

IUPAC Name |

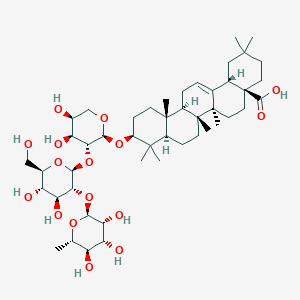

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQGPFFHGWNIGX-PPCHTBMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89412-79-3 | |

| Record name | Raddeanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89412-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anemodeanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89412-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.